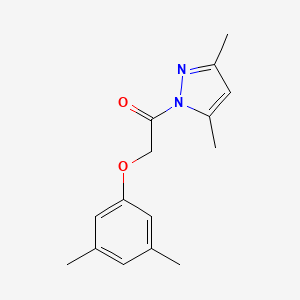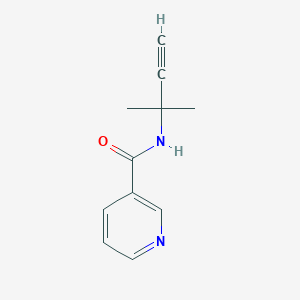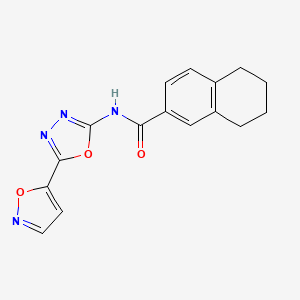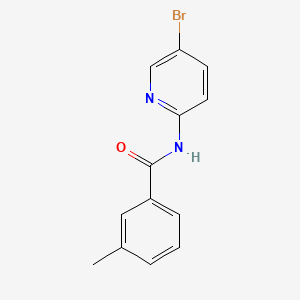
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C27H26N4O6 and its molecular weight is 502.527. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide belongs to a class of compounds known for their potential in pharmacology. A study by Rahman et al. (2014) explored the synthesis and pharmacological applications of quinazoline derivatives, indicating their potential as diuretic and antihypertensive agents. This research demonstrates the diverse medicinal applications of quinazoline-based compounds, which may include the specific compound (Rahman et al., 2014).
Cytotoxic Activity in Cancer Research
The cytotoxic activity of quinazoline derivatives, including N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, is a significant area of research in cancer therapy. Chinh et al. (2021) synthesized several novel N-alkyl-plinabulin derivatives with aryl groups, including quinazoline derivatives, and tested their cytotoxicity against various cancer cell lines. These studies contribute to understanding the potential of such compounds in cancer treatment (Chinh et al., 2021).
Antimicrobial Studies
Compounds like N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide have also been studied for their antimicrobial properties. Research by Chai et al. (2017) on Ni(II) complexes constructed from quinazoline-type ligands includes antimicrobial studies, indicating potential applications in this field (Chai et al., 2017).
Electrochemical Properties and Corrosion Inhibition
The electrochemical properties of quinazoline compounds are another area of interest. Khan et al. (2017) investigated the corrosion inhibition of mild steel by quinazoline Schiff base compounds, demonstrating the potential of these compounds in material science and corrosion prevention (Khan et al., 2017).
Synthesis and Structural Characterization
In the field of organic synthesis and structural characterization, the quinazoline derivatives have been a subject of extensive study. The work by Urban and Breitenbach (1999) on the synthesis of quinazoline derivatives provides insights into the chemical properties and potential applications of these compounds in various fields (Urban & Breitenbach, 1999).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 2-methoxybenzaldehyde with 4-nitrobenzylamine to form the Schiff base, which is then reduced to the corresponding amine. This amine is then reacted with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid and butyric anhydride to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-nitrobenzylamine", "sodium borohydride", "2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "butyric anhydride", "dimethylformamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 4-nitrobenzylamine in the presence of triethylamine and dimethylformamide to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in methanol to form the corresponding amine.", "Step 3: Reaction of the amine with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid and butyric anhydride in dichloromethane to form the final product.", "Step 4: Purification of the product by recrystallization from diethyl ether and drying over sodium sulfate." ] } | |
CAS-Nummer |
899914-96-6 |
Produktname |
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
Molekularformel |
C27H26N4O6 |
Molekulargewicht |
502.527 |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H26N4O6/c1-37-24-10-5-2-7-20(24)17-28-25(32)11-6-16-29-26(33)22-8-3-4-9-23(22)30(27(29)34)18-19-12-14-21(15-13-19)31(35)36/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,28,32) |
InChI-Schlüssel |
QNVKTVQPPFBBCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2519759.png)

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2519761.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2519762.png)
![N-[cyano(2-fluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2519763.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)
![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)

![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)
![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)
